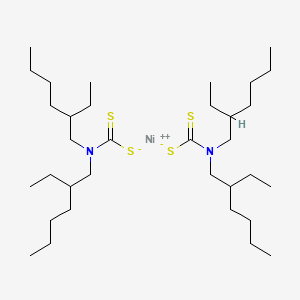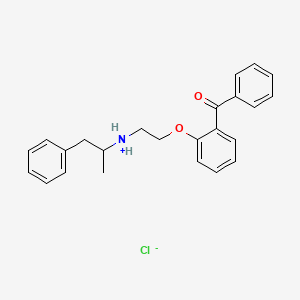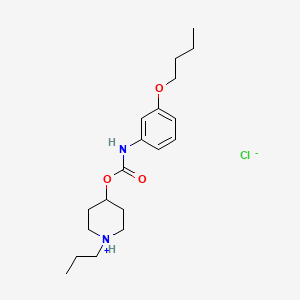
Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C19H31ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate ester linked to a piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves the reaction of 3-butoxyphenyl isocyanate with 1-propyl-4-piperidinol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the final product. Additionally, industrial production may incorporate advanced techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
科学研究应用
Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
作用机制
The mechanism of action of carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring plays a crucial role in its binding affinity and specificity, while the carbamate ester group can undergo hydrolysis, releasing active metabolites that exert their effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, (3-methoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- Carbamic acid, (3-ethoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- Carbamic acid, (3-propoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
Uniqueness
Carbamic acid, (3-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
属性
CAS 编号 |
105405-72-9 |
|---|---|
分子式 |
C19H31ClN2O3 |
分子量 |
370.9 g/mol |
IUPAC 名称 |
(1-propylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-3-5-14-23-18-8-6-7-16(15-18)20-19(22)24-17-9-12-21(11-4-2)13-10-17;/h6-8,15,17H,3-5,9-14H2,1-2H3,(H,20,22);1H |
InChI 键 |
BXHSHEYQCBMHKJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


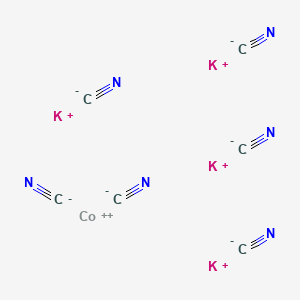
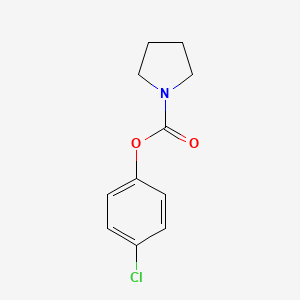
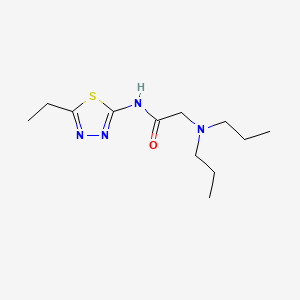
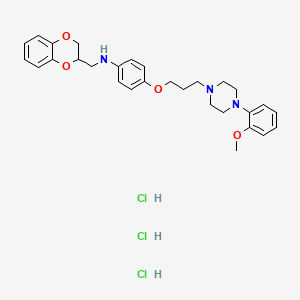
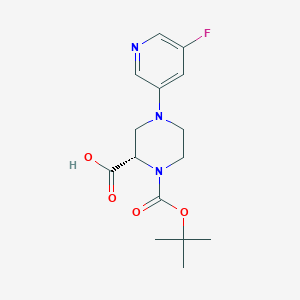
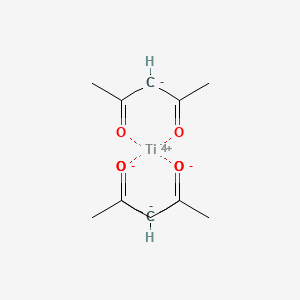
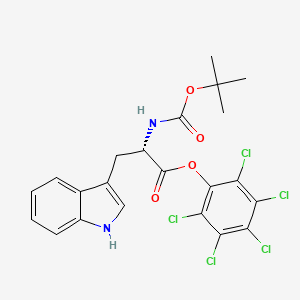
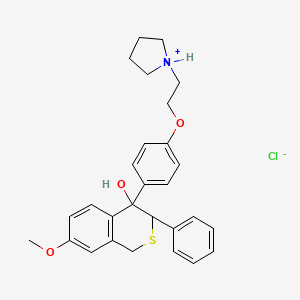
![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)
![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
